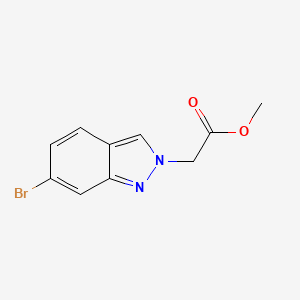

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

CAS No.: 1816253-24-3

Cat. No.: VC11705112

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1816253-24-3 |

|---|---|

| Molecular Formula | C10H9BrN2O2 |

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | methyl 2-(6-bromoindazol-2-yl)acetate |

| Standard InChI | InChI=1S/C10H9BrN2O2/c1-15-10(14)6-13-5-7-2-3-8(11)4-9(7)12-13/h2-5H,6H2,1H3 |

| Standard InChI Key | YNODRMIAJITGQB-UHFFFAOYSA-N |

| SMILES | COC(=O)CN1C=C2C=CC(=CC2=N1)Br |

| Canonical SMILES | COC(=O)CN1C=C2C=CC(=CC2=N1)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate belongs to the indazole family, characterized by a fused benzene and pyrazole ring. The compound’s systematic IUPAC name is methyl 2-(6-bromo-2H-indazol-2-yl)acetate, reflecting the acetate ester group at the 2-position and a bromine substituent at the 6-position of the indazole core . Its molecular structure is critical for interactions in synthetic and biological contexts, with the bromine atom enhancing electrophilic reactivity and the ester group enabling further functionalization.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1816253-24-3 | |

| Molecular Formula | ||

| Molecular Weight | 269.09 g/mol | |

| Purity | 95.0% | |

| Stock Availability | In Stock (10-day lead time) |

Synthetic Methodologies

Regioselective Alkylation Strategies

A seminal study by MDPI outlines the synthesis of 2-alkenyl-2H-indazoles via alkylation of indazole derivatives with α-bromocarbonyl compounds . Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is synthesized through a multi-step process involving:

-

Reduction and Cyclization: Sodium borohydride () reduces intermediate carbonyl groups in methanol/dichloromethane (), followed by cyclization using phosphoryl chloride () under reflux .

-

Mesylation and Elimination: Treatment with methanesulfonyl chloride () and triethylamine () facilitates the formation of alkenyl groups, yielding the target compound .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Reduction | , , 0–5°C → RT | Not reported |

| Cyclization | , reflux, atmosphere | Not reported |

| Mesylation | , , , RT | Not reported |

Challenges and Optimizations

Applications in Herbicidal Activity

Structure-Activity Relationships (SAR)

A 2024 study evaluated 38 indazole derivatives, revealing that bromine substituents at the 6-position significantly enhance herbicidal activity compared to chlorine, fluorine, or methoxy groups . The electron-withdrawing nature of bromine increases compound reactivity, disrupting plant enzymatic processes . Methyl 2-(6-bromo-2H-indazol-2-yl)acetate’s ester group further modulates lipophilicity, improving membrane permeability .

Mechanistic Insights

The compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . Its efficacy correlates with electronegativity; bromine’s moderate electronegativity balances reactivity and stability, outperforming smaller halogens like fluorine .

Future Directions

Expanding Synthetic Utility

Further research should explore cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the bromine site, enabling access to diverse indazole libraries . Computational modeling could optimize reaction conditions to improve yields beyond current benchmarks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume